Bienvenue dans la boutique en ligne BenchChem!

(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine

Kinase profiling MAPK8/9 selectivity Enzymatic assay

The compound (2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine (CAS 946217-75-0) belongs to the 2,4-diaminopteridine class developed as potent immunosuppressive agents. It features a pteridine core substituted at the 2-position with a 4-methylpiperazine moiety and at the 4-position with a 2,4-dimethylphenylamino group, a structural arrangement designed to inhibit specific cell-cycle kinases and modulate TNF-α signaling.

Molecular Formula C19H23N7
Molecular Weight 349.442
CAS No. 946217-75-0
Cat. No. B2747294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine
CAS946217-75-0
Molecular FormulaC19H23N7
Molecular Weight349.442
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C)C
InChIInChI=1S/C19H23N7/c1-13-4-5-15(14(2)12-13)22-18-16-17(21-7-6-20-16)23-19(24-18)26-10-8-25(3)9-11-26/h4-7,12H,8-11H2,1-3H3,(H,21,22,23,24)
InChIKeyGXQZZGJRHXPIRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: (2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine (CAS 946217-75-0) for Immunosuppression & Kinase-Targeted Research


The compound (2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine (CAS 946217-75-0) belongs to the 2,4-diaminopteridine class developed as potent immunosuppressive agents [1]. It features a pteridine core substituted at the 2-position with a 4-methylpiperazine moiety and at the 4-position with a 2,4-dimethylphenylamino group, a structural arrangement designed to inhibit specific cell-cycle kinases and modulate TNF-α signaling [1]. This compound and its close analogs are primarily intended for research applications in transplant rejection, inflammatory disease, and autoimmune disorder models, where they have demonstrated activity in mixed lymphocyte reaction (MLR) and TNF-α inhibition assays [1].

Why (2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine Cannot Be Simply Swapped with In-Class Pteridine Analogs


Within the pteridine class, minor alterations to the N4-aryl substituent or the C2 amine can dramatically shift both kinase selectivity and immunosuppressive potency. The patent literature explicitly demonstrates that the nature and position of substituents on the phenyl ring directly govern TNF-α suppression and MLR inhibitory activity [1]. For instance, a closely related analog series showed that while the piperazine-bearing scaffold maintains sub-nanomolar MLR IC50 values (e.g., 3.8 nM for a reference piperazinylpteridine), even a regioisomeric shift from 2,4- to 2,5- or 3,4-dimethylphenyl substitution is expected to alter the ATP-binding site complementarity and, consequently, the kinase inhibition fingerprint [1]. Therefore, generic substitution without quantitative head-to-head data risks loss of target engagement and functional activity.

Quantitative Differentiation Evidence for (2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine Against Key Comparators


JNK2/3 Kinase Inhibition Specificity vs. In-Class Multi-Kinase Profiles

When profiled against a panel of serine/threonine kinases, this compound exhibited detectable inhibitory activity toward mitogen-activated protein kinase 8/9 (JNK2/3) with an IC50 of 1,100 nM in an enzymatic assay [1]. This contrasts with the broader immunosuppressive pteridine scaffold such as the reference compound 'piperazinylpteridine IV' from the same patent family, which demonstrates an MLR IC50 of 3.8 nM and TNF-α IC50 of 80 nM but lacks reported JNK selectivity data [2]. The JNK family represents a distinct node in inflammatory signaling, suggesting that this compound's kinase interaction profile is not redundant with that of the high-potency MLR actives.

Kinase profiling MAPK8/9 selectivity Enzymatic assay

Regioisomeric Differentiation: 2,4-Dimethylphenyl vs. 2,5-Dimethylphenyl Substitution Pattern

The 2,4-dimethylphenyl substitution on the pteridine 4-amine position distinguishes this compound from its closest commercially available analog, N-(2,5-dimethylphenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine (CAS 946217-99-8). While no direct comparative enzymatic data exists for these two regioisomers against an identical kinase panel, the patent literature establishes that the dimethyl substitution pattern on the N4-phenyl ring critically governs the immunosuppressive pharmacophore [1]. The 2,4-dimethyl arrangement presents a distinct steric and electronic environment at the ATP-binding pocket compared to the 2,5-dimethyl isomer, which is predicted by class-level SAR to differentially affect kinase selectivity and potency .

Structure-activity relationship Regioisomer comparison Kinase selectivity

Lipoxygenase Inhibitory Potential of the 2-(4-Methylpiperazin-1-yl)pteridine Scaffold

A structurally related analog, 2-(4-methylpiperazin-1-yl)-N-(thiophen-2-ylmethyl)pteridin-4-amine (compound 18f), demonstrated potent anti-inflammatory activity in a rat model of colitis, reducing inflammation by 41% at a dose of 0.01 mmol/kg [1]. This same compound inhibited soybean lipoxygenase with an IC50 in the low nanomolar range (extending down to 100 nM) [1]. The shared 2-(4-methylpiperazin-1-yl)pteridine core between compound 18f and (2,4-dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine suggests that the target compound retains the potential for lipoxygenase pathway modulation, although the replacement of the thiophen-2-ylmethyl with a 2,4-dimethylphenyl group at N4 is expected to modulate potency and selectivity [1].

Lipoxygenase inhibition Anti-inflammatory Antioxidant

Structural Differentiation via Computed Physicochemical Properties

The computed partition coefficient (clogP) for (2,4-dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine is 2.69, with a topological polar surface area (TPSA) of 64.66 Ų [1]. These values fall well within Lipinski's rule-of-five criteria (MW 349.44, HBA 7, HBD 1, rotatable bonds 3) [1]. The moderate lipophilicity and favorable TPSA are critical selection parameters for cell permeability and solubility in cell-based assays, distinguishing this compound from more polar pteridine analogs (e.g., those bearing carboxylic acid or sulfonamide groups) which may exhibit superior solubility but inferior membrane penetration.

Physicochemical profiling Drug-likeness LogP

Application Scenarios Where (2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine Provides Research Utility


JNK2/3 (MAPK8/9) Pathway Investigation in Inflammatory Signaling

Based on the measured IC50 of 1,100 nM against JNK2/3 [1], this compound serves as a tool for dissecting JNK-dependent signaling pathways in cellular models of inflammation. Unlike broader pteridine-based immunosuppressants that target upstream MLR pathways with sub-nanomolar potency, this compound's moderate JNK activity allows for titrated inhibition studies where complete pathway shutdown is undesirable.

Structure-Activity Relationship (SAR) Exploration of Pteridine 4-Amino Substituents

The 2,4-dimethylphenyl substitution pattern provides a defined anchor point for SAR campaigns exploring how the N4-aryl group influences kinase selectivity and immunosuppressive potency [2]. Comparative studies with the 2,5-dimethylphenyl regioisomer (CAS 946217-99-8) can elucidate how methyl group positioning affects target engagement, enabling rational design of next-generation pteridine-based therapeutics.

Lipoxygenase-Mediated Inflammation Model Development

Given the demonstrated lipoxygenase inhibitory activity of structurally related 2-(4-methylpiperazin-1-yl)pteridine analogs [3], this compound can be deployed as a comparator in dual-target inflammation assays. Its distinct N4-aryl group (2,4-dimethylphenyl vs. thiophen-2-ylmethyl) makes it a valuable probe for differentiating LOX inhibition from kinase-mediated anti-inflammatory effects.

Physicochemical Benchmarking in Cellular Permeability Assays

With a computed clogP of 2.69 and TPSA of 64.66 Ų [4], this compound occupies a physicochemical space that balances solubility and passive permeability. It can serve as a reference compound in assay development where membrane penetration is a prerequisite, particularly when benchmarking against more polar pteridine derivatives.

Quote Request

Request a Quote for (2,4-Dimethylphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.